AnemarsaponinBII

Description

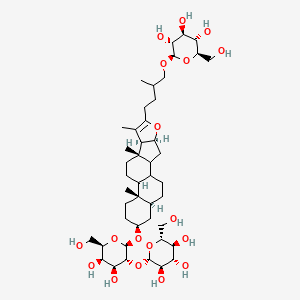

Anemarsaponin BII (C₄₅H₇₄O₁₉, molecular weight: 919.06 g/mol) is a bioactive furostanol saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant widely used in traditional Chinese medicine for its anti-inflammatory, neuroprotective, and antipyretic properties . Structurally, it features a furostanol skeleton with a β-D-galactopyranosyl core linked to two β-D-glucopyranosyl groups at the C-3 and C-26 positions (Figure 1). This unique glycosylation pattern contributes to its solubility and biological activity .

Properties

Molecular Formula |

C45H74O18 |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S,16S,18S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21-,22-,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |

InChI Key |

ROHLIYKWVMBBFX-QJZALASHSA-N |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin BII typically involves the extraction of saponins from the rhizomes of Anemarrhena asphodeloides. The process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Industrial Production Methods: Industrial production of Anemarsaponin BII may involve large-scale extraction techniques using organic solvents followed by purification processes like high-performance liquid chromatography (HPLC). The use of biotransformation methods, where microorganisms are employed to convert precursor saponins into Anemarsaponin BII, is also being explored .

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin BII undergoes various chemical reactions, including:

Oxidation: This reaction can modify the aglycone part of the saponin, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases are typically employed.

Major Products:

Oxidation: Modified aglycones with altered functional groups.

Hydrolysis: Aglycone and sugar moieties.

Scientific Research Applications

Anemarsaponin BII has a wide range of applications in scientific research:

Mechanism of Action

Anemarsaponin BII exerts its effects through several molecular pathways:

Anti-inflammatory Action: It modulates the MAPK pathway, reducing the phosphorylation of proteins like TAK, p38, JNK, and ERK, which are involved in inflammatory responses.

Anticancer Activity: It inhibits various signaling pathways such as PI3K/AKT and EGFR/PI3K/AKT, leading to reduced proliferation and increased apoptosis of cancer cells.

Comparison with Similar Compounds

Timosaponin BIII (Anemarsaponin BIII)

Structural Similarities and Differences :

- Shared backbone: Both compounds share the furostanol skeleton and primary glycosylation sites (C-3 and C-26) .

Functional Comparison :

- Anti-inflammatory activity : Anemarsaponin BII exhibits stronger inhibition of NF-κB and COX-2 pathways compared to Timosaponin BIII, likely due to optimized glycosylation enhancing receptor binding .

- Neuroprotection : Anemarsaponin BII demonstrates superior efficacy in reducing Aβ-induced neuronal apoptosis (IC₅₀: 12.5 μM) versus Timosaponin BIII (IC₅₀: 25.8 μM) .

Prototimosaponin AIII

Structural Similarities and Differences :

Functional Comparison :

- Antioxidant capacity : Prototimosaponin AIII shows higher free radical scavenging activity (EC₅₀: 8.3 μM) than Anemarsaponin BII (EC₅₀: 15.6 μM) due to its hydroxyl group .

- Cytotoxicity : Anemarsaponin BII has lower cytotoxicity (CC₅₀: >100 μM in HEK293 cells) compared to Prototimosaponin AIII (CC₅₀: 78 μM), making it safer for therapeutic use .

Data Table: Key Properties of Anemarsaponin BII and Analogues

Mechanistic Insights from Structural Variations

- Glycosylation and bioactivity: The 2-O-β-D-glucopyranosyl group in Anemarsaponin BII enhances hydrogen bonding with inflammatory mediators like TNF-α, explaining its potency over Timosaponin BIII .

- Double bond impact : The 20(22)-en moiety in Anemarsaponin BII increases lipophilicity, facilitating blood-brain barrier penetration for neuroprotection, a feature absent in Prototimosaponin AIII .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.